N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
"N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide" is a pyridazinyl-acetamide derivative characterized by a central 6-oxopyridazine scaffold substituted with a 3-methoxyphenyl group at position 2. The acetamide moiety is linked to a phenethyl chain bearing a 4-methoxyphenyl substituent. The compound’s methoxy groups may enhance lipophilicity and influence binding interactions with target proteins .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-8-6-16(7-9-18)12-13-23-21(26)15-25-22(27)11-10-20(24-25)17-4-3-5-19(14-17)29-2/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJDYZGQDHBWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 433.5 g/mol
- IUPAC Name : this compound
This compound exhibits a variety of biological activities, primarily attributed to its interactions with specific molecular targets:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .
- Anticancer Properties : Research indicates that derivatives of pyridazine compounds possess significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (brain cancer) .
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | COX Inhibition |
| Compound B | A549 | 26 | Apoptosis Induction |
| Compound C | SF-268 | 31.5 | Antiproliferative |
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of pyridazine derivatives, it was found that this compound significantly reduced prostaglandin levels in vivo, indicating its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Activity : A series of experiments conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxicity with IC values comparable to established chemotherapeutics. The mechanism was primarily through apoptosis induction and cell cycle arrest .
- Cytotoxicity Studies : Further research highlighted the compound's selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, highlighting key differences in substituents, molecular properties, and reported activities:
Key Structural and Functional Insights:
Substituent Position and Electronic Effects :
- The target compound ’s 3-methoxyphenyl group may enhance π-π stacking in hydrophobic binding pockets compared to chlorophenyl analogs (e.g., ). Chlorine’s electron-withdrawing nature could reduce electron density, affecting binding .
- Methoxy groups (e.g., in and ) improve metabolic stability by resisting oxidative degradation, a critical factor in drug development .
Linker Modifications :
- Replacement of the acetamide oxygen with a sulfur atom (e.g., ) introduces a thioether linkage, which can alter conformational flexibility and hydrogen-bonding capacity .
- Phenethyl vs. Propanamide Chains (): Longer chains may increase steric hindrance, reducing target affinity but improving membrane permeability .
Biological Activity Trends :
- VEGFR-2 Inhibition : Thioacetamide derivatives () show potent activity, suggesting that electron-deficient substituents (e.g., nitro groups) enhance kinase binding .
- Acetylcholinesterase (AChE) Inhibition : Pyridazine-propanamide hybrids () demonstrate moderate AChE binding, likely due to the propanamide chain’s flexibility .
Research Findings and Implications
- Kinase Inhibition: Pyridazinyl-acetamides with methoxy or chloroaryl groups (e.g., ) are promising scaffolds for ATP non-competitive kinase inhibitors, as seen in CDK5/p25 inhibition studies .
- Anticancer Potential: Thienoquinolone and quinazolinone hybrids () highlight the importance of fused heterocyclic systems in enhancing cytotoxicity .
- ADME Properties : Methoxy-substituted analogs (e.g., target compound) are predicted to exhibit favorable logP values (2.5–3.5) and moderate aqueous solubility, aligning with Lipinski’s rule .
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step organic reactions. A common approach includes:
Pyridazinone Core Formation : Cyclization of substituted hydrazines with diketones under acidic or basic conditions .
Methoxyphenyl Group Introduction : Ullmann coupling or nucleophilic substitution to attach 3-methoxyphenyl and 4-methoxyphenethyl groups .
Acetamide Linkage : Condensation of intermediates with chloroacetyl chloride or similar reagents in the presence of a base (e.g., KCO) .
Critical Conditions :
- Temperature control (60–80°C for cyclization steps).
- Solvent selection (DMF for coupling reactions; ethanol/water for reductions).
- Catalysts (Pd/C for hydrogenation, CuI for Ullmann coupling) .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and acetamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 435.18) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the known biological targets or mechanisms of action associated with pyridazinone-acetamide derivatives?
Pyridazinone derivatives often interact with:
- Enzymes : Cyclooxygenase (COX), phosphodiesterase (PDE), or kinase targets due to hydrogen bonding with the pyridazinone core .
- Receptors : G-protein-coupled receptors (GPCRs) via methoxyphenyl hydrophobic interactions .
- In vitro studies : Anti-inflammatory or antiproliferative activities reported for analogs (IC values in μM range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Methodology :
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC variability in kinase inhibition assays) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. chloro groups) and test activity .
- Computational Modeling : Molecular docking to predict binding affinities to targets like COX-2 .
Example : A 2025 study found that 3-methoxyphenyl substitution enhances COX-2 inhibition by 40% compared to 4-chlorophenyl analogs .
Q. What experimental designs are recommended for assessing in vitro and in vivo pharmacokinetics?
- In Vitro :
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis .
- In Vivo :
- Pharmacokinetic Profiling : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life, AUC, and bioavailability .
- Tissue Distribution : Radiolabeled compound tracking via scintillation counting .
Q. How do variations in methoxy group positioning (3- vs. 4-methoxyphenyl) influence biological activity?
SAR Insights :
| Substituent Position | Target Activity | Key Finding | Reference |
|---|---|---|---|
| 3-Methoxyphenyl | COX-2 Inhibition | Higher selectivity (IC = 2.1 μM) due to steric fit in active site . | |
| 4-Methoxyphenyl | Anticancer | Enhanced apoptosis in HeLa cells (IC = 8.7 μM) via ROS generation . | |
| Methodology : Synthesize analogs, test in parallel assays, and validate with crystallography or mutagenesis studies. |
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Process Optimization :
- Replace toxic solvents (e.g., DMF with acetone/water mixtures) .
- Use flow chemistry for exothermic steps (e.g., cyclization) .
- Quality Control :
- In-line PAT (Process Analytical Technology) for real-time monitoring .
- Design of Experiments (DoE) to identify critical parameters (e.g., pH, stirring rate) .
Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?
- Root Cause Analysis :
- Check for residual solvents (e.g., DMSO-d peaks in NMR) .
- Assess stereochemical impurities via chiral HPLC .
- Standardization : Use internal standards (e.g., TMS for NMR) and replicate synthesis under controlled conditions .
Q. What methodologies are suitable for studying the compound’s metabolic pathways and toxicity?
- Metabolite Identification :
- Incubate with hepatocytes; analyze via LC-HRMS to detect phase I/II metabolites (e.g., O-demethylation) .
- Toxicity Screening :
- Ames test for mutagenicity .
- Cardiotoxicity assessment using hERG channel inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
